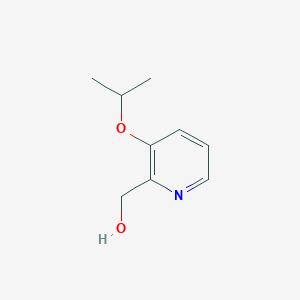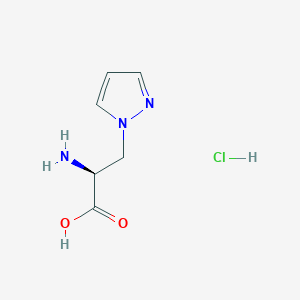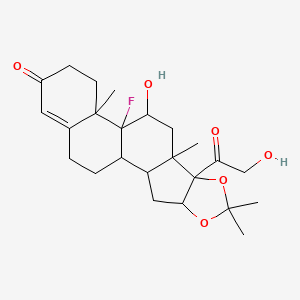
(3-Isopropoxypyridin-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Isopropoxypyridin-2-yl)methanol: is an organic compound with a molecular formula of C9H13NO2 It is characterized by a pyridine ring substituted with an isopropoxy group at the third position and a hydroxymethyl group at the second position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of (3-Isopropoxypyridin-2-yl)methanol typically begins with commercially available 2-chloromethylpyridine.
Reaction with Isopropanol: The 2-chloromethylpyridine is reacted with isopropanol in the presence of a base such as potassium carbonate. This reaction proceeds via a nucleophilic substitution mechanism, where the chlorine atom is replaced by the isopropoxy group.
Hydrolysis: The resulting intermediate is then subjected to hydrolysis under acidic conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-Isopropoxypyridin-2-yl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form (3-Isopropoxypyridin-2-yl)methane using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through reactions with appropriate reagents. For example, reaction with acyl chlorides can yield esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides in the presence of a base like pyridine.
Major Products:
Oxidation: (3-Isopropoxypyridin-2-yl)carboxylic acid.
Reduction: (3-Isopropoxypyridin-2-yl)methane.
Substitution: (3-Isopropoxypyridin-2-yl)methyl esters.
Applications De Recherche Scientifique
Chemistry:
Intermediate in Synthesis: (3-Isopropoxypyridin-2-yl)methanol is used as an intermediate in the synthesis of various heterocyclic compounds.
Ligand in Coordination Chemistry: It can act as a ligand in the formation of metal complexes.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry:
Material Science: It is used in the synthesis of polymers and advanced materials with specific properties.
Mécanisme D'action
The mechanism by which (3-Isopropoxypyridin-2-yl)methanol exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The hydroxymethyl group can form hydrogen bonds with biological targets, while the isopropoxy group can enhance lipophilicity, improving membrane permeability.
Comparaison Avec Des Composés Similaires
(3-Methoxypyridin-2-yl)methanol: Similar structure but with a methoxy group instead of an isopropoxy group.
(3-Ethoxypyridin-2-yl)methanol: Similar structure but with an ethoxy group instead of an isopropoxy group.
Uniqueness:
Lipophilicity: The isopropoxy group in (3-Isopropoxypyridin-2-yl)methanol provides higher lipophilicity compared to methoxy and ethoxy analogs, potentially enhancing its biological activity.
Steric Effects: The bulkier isopropoxy group can influence the compound’s interaction with biological targets, offering unique binding properties.
Propriétés
Formule moléculaire |
C9H13NO2 |
|---|---|
Poids moléculaire |
167.20 g/mol |
Nom IUPAC |
(3-propan-2-yloxypyridin-2-yl)methanol |
InChI |
InChI=1S/C9H13NO2/c1-7(2)12-9-4-3-5-10-8(9)6-11/h3-5,7,11H,6H2,1-2H3 |
Clé InChI |
CXZXFQZQJMDVQT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(N=CC=C1)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)

![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)



![3-(4-Iodopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13656766.png)

![2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ol](/img/structure/B13656773.png)


![2-[3-(2H-1,2,3,4-tetrazol-5-yl)propyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13656797.png)
